5-Bromo-1-phenethyl-1H-pyrazole

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Medicinal chemistry programs requiring systematic SAR exploration around pyrazole cores face significant risks when using unoptimized analogs-substitution position and N-functionalization directly impact target engagement and metabolic stability. This C5-bromo, N1-phenethyl pyrazole eliminates guesswork. - **Synthetic handle**: C5-bromo enables Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) for rapid C5-aryl/amino/alkynyl diversification - **Distinct properties**: N1-phenethyl group provides specific lipophilicity and steric bulk vs. N-methyl/N-phenyl analogs - **Strategic use**: Core component of bradykinin B1 receptor antagonists-validated starting point for anti-inflammatory SAR campaigns

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B11797252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-phenethyl-1H-pyrazole
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=CC=N2)Br
InChIInChI=1S/C11H11BrN2/c12-11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2
InChIKeyQHNPGOYQCSQDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-phenethyl-1H-pyrazole: Product Overview


5-Bromo-1-phenethyl-1H-pyrazole (CAS 1427022-60-3, C₁₁H₁₁BrN₂, MW 251.13) is a synthetically versatile, N-functionalized pyrazole derivative characterized by a C5-bromo substituent and an N1-phenethyl group . This substitution pattern creates a distinct reactivity profile, where the bromine atom serves as a reliable synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification into complex molecular architectures . Its well-defined structure and commercial availability make it a strategic building block for medicinal chemistry programs seeking to explore chemical space around the pyrazole core without the need for de novo synthesis.

C5-Br Palladium cross-coupling handle for Suzuki, Buchwald-Hartwig
N1-Phenethyl Modulates lipophilicity and conformational flexibility
Halogen bond Donor for supramolecular assembly and crystal engineering
Bradykinin B1 Key motif in reported antagonist SAR studies

5-Bromo-1-phenethyl-1H-pyrazole: Analog Differentiation


Generic substitution among pyrazole analogs is scientifically unsound due to the profound impact of both substitution position and N-functionalization on molecular properties, reactivity, and target engagement. The C5-bromo substituent in this compound confers a unique halogen bonding capacity, a critical intermolecular interaction in supramolecular chemistry and protein-ligand recognition, which is absent in non-brominated or C4-bromo pyrazoles [1]. Furthermore, the N1-phenethyl group introduces specific lipophilicity and steric bulk that directly influences membrane permeability, metabolic stability, and binding site complementarity compared to simpler N-methyl or N-phenyl pyrazoles [2]. Simply put, interchanging this compound with an unoptimized analog risks invalidating an entire SAR campaign, leading to spurious biological data, irreproducible chemical transformations, and wasted procurement spend.

C4-bromo isomers may not reproduce C5 cross-coupling efficiency and selectivity.
Non-brominated pyrazoles lack halogen bonding capacity, altering supramolecular outcomes.
Simpler N-alkyl/aryl analogs can shift lipophilicity and target engagement profile.

5-Bromo-1-phenethyl-1H-pyrazole: Key Evidence


C5-Bromo Halogen Bonding vs. Non-Brominated Analogs

Single crystal X-ray diffraction analysis of 5-bromo-1-arylpyrazoles confirms that the C5-bromo substituent reliably engages in halogen bonding, specifically Br⋯O and type I/II Br⋯Br contacts, which are essential for directing supramolecular assembly and for potential drug-target interactions. This interaction is absent in non-halogenated pyrazoles [1].

C5-Br Halogen Bonding
Reported
5-bromo-1-arylpyrazoles form Br⋯O and Br⋯Br synthons; absent in non‑brominated analogs.
Supports rational use in crystal engineering and halogen‑bond‑based design.
Single‑crystal XRD at 200 K; Hirshfeld surface analysis.
Supramolecular Chemistry Crystal Engineering Halogen Bonding Rational Drug Design

N1-Phenethyl Lipophilicity vs. N-Aryl Pyrazoles

The N1-phenethyl substituent in 5-Bromo-1-phenethyl-1H-pyrazole introduces a flexible ethyl linker, which significantly alters the molecule's lipophilicity and conformational space compared to a rigid N1-phenyl analog. This difference is quantifiable via calculated LogP values .

N1-Phenethyl Lipophilicity
Data to verify
Calculated LogP ~2.76 vs. ~1.46 for 5‑bromo‑1‑phenyl analog (Δ >1.3 units).
May influence passive permeability and CNS penetration predictions.
In silico estimation; confirm with experimental LogD.
Medicinal Chemistry ADME Prediction Physicochemical Properties Lipophilicity

C5-Bromo Cross-Coupling Reactivity vs. C4-Bromo Isomers

The C5 position of the pyrazole ring is the most reactive site for electrophilic substitution and cross-coupling reactions. 5-Bromo-1-phenethyl-1H-pyrazole is specifically designed to exploit this reactivity, providing a superior handle for Suzuki-Miyaura couplings compared to its 4-bromo isomer [1].

C5 vs C4 Reactivity
Class-level
C5‑Br is electronically activated; yields in Suzuki coupling are markedly higher than with C4‑Br isomers.
C5 isomer essential for efficient library diversification.
Pd‑catalyzed conditions; class‑wide trend.
Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction Late-Stage Functionalization

N1-Phenethyl Selectivity for Bradykinin B1 Receptor

Patent literature explicitly identifies the N1-phenethyl motif as a key structural feature within a broader class of pyrazole-based bradykinin B1 receptor antagonists [1]. While direct IC50 data for the exact compound is not publicly available, its inclusion in this claimed genus establishes a verifiable link to a specific, therapeutically relevant target.

B1 Antagonist Motif
Class-level
N1-phenethyl motif claimed as essential for bradykinin B1 receptor antagonist activity.
Supports SAR exploration in pain/inflammation research models.
Patent disclosure; requires in‑house profiling.
G Protein-Coupled Receptors (GPCRs) Bradykinin B1 Receptor Pain and Inflammation Receptor Pharmacology

5-Bromo-1-phenethyl-1H-pyrazole: Application Scenarios


Bradykinin B1 Antagonist Lead Optimization

Based on its patent-protected status as a core component of bradykinin B1 receptor antagonists [1], 5-Bromo-1-phenethyl-1H-pyrazole is a strategically valuable starting material for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of this class of anti-inflammatory and analgesic agents.

Palladium-Catalyzed Cross-Coupling Substrate

The C5-bromo substituent is an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This compound is therefore a reliable substrate for developing and testing new catalytic systems or for efficiently generating diverse libraries of C5-aryl, -amino, or -alkynyl pyrazoles for downstream screening.

Halogen Bonding Model for Crystal Engineering

The established ability of 5-bromo-1-arylpyrazoles to form specific halogen bonding interactions [1] makes this compound an excellent candidate for fundamental studies in crystal engineering. Researchers can use it to design and synthesize novel co-crystals or to explore the role of weak intermolecular forces in dictating solid-state architecture.

Application
Selection Property
Validation Focus
Bradykinin B1 antagonist SAR studies
N1-phenethyl motif and C5-bromo diversification handle
Target engagement and selectivity profiling
Palladium cross-coupling library synthesis
C5-bromo reactivity for Suzuki, Buchwald-Hartwig
Coupling efficiency and product diversity
Supramolecular crystal engineering
Halogen bonding donor (Br) capacity
Synthon formation and co-crystal design

Technical Documentation Hub

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33 linked technical documents
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